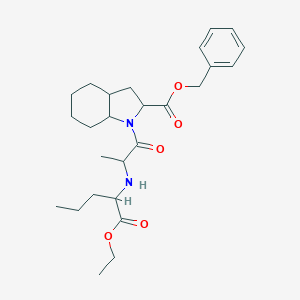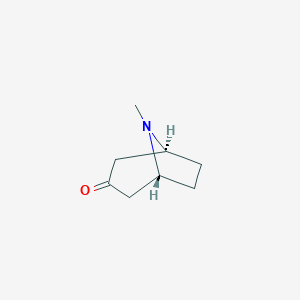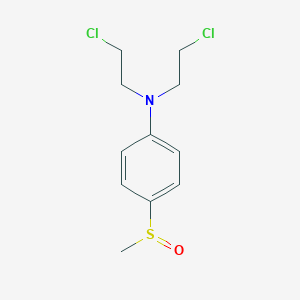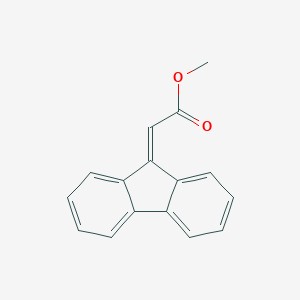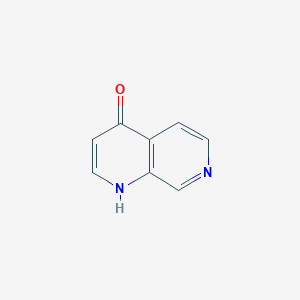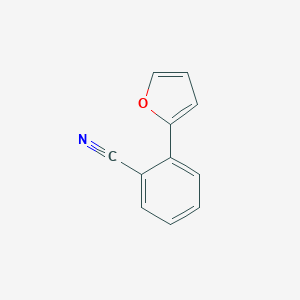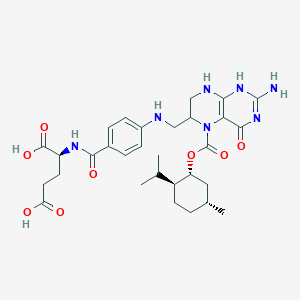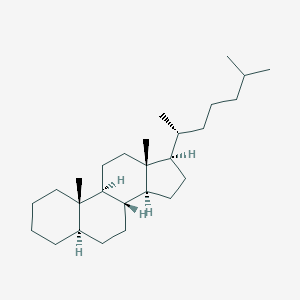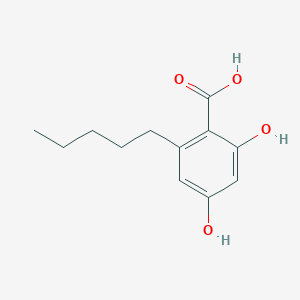
3-(2,4-Dimethylphenyl)propansäure
Übersicht
Beschreibung
The compound of interest, 3-(2,4-dimethylphenyl)propanoic Acid, is a derivative of propanoic acid with a dimethylphenyl group attached to the alpha carbon. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with substituted phenyl groups and their potential biological activities, particularly in the context of anticancer properties.
Synthesis Analysis
The synthesis of related compounds often involves the modification of a model ester, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, through processes like saponification, hydrazinolysis, and reactions with various nucleophiles . For instance, the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been reported, where the ligands were reacted with different metal ions . Similarly, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives has been achieved through reactions with trichloroacetonitrile and acetic anhydride, followed by coupling methods .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as FTIR, NMR, and X-ray crystallography . For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . These techniques are crucial for confirming the stereochemistry and regiochemistry of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involving these compounds include the formation of metal complexes, the transformation of esters into acids and hydrazides, and the subsequent reactions with amines and amino acid esters . Additionally, the formation of glycosides and glycosyl esters through neighboring group participation has been reported for similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the introduction of acetoxy groups has been used to improve the chemical stability and liposolubility of danshensu derivatives . The antifungal activities of 3-methyl and 3,3-dimethyl analogs have been evaluated, showing that dimethylation at the 3-position can significantly improve activity . The electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA .
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
3-(2,4-Dimethylphenyl)propansäure: wird in der Proteomikforschung für die Untersuchung der Proteinexpression und -funktion verwendet. Es ist ein spezialisiertes Reagenz, das zur Modifizierung von Proteinen oder Peptiden für die Massenspektrometrieanalyse verwendet werden kann und die Identifizierung und Quantifizierung von Proteinen in einer komplexen biologischen Probe unterstützt .
Medizin
Im medizinischen Bereich hat diese Verbindung potenzielle Anwendungen in der Medikamentenentwicklung. Ihre Struktur könnte als Baustein für die Synthese neuer pharmazeutischer Verbindungen verwendet werden. Ihre Eigenschaften könnten die Pharmakokinetik und Pharmakodynamik dieser neuen Medikamente beeinflussen und möglicherweise zu Behandlungen für verschiedene Krankheiten führen .
Landwirtschaft
In der Landwirtschaft könnte This compound als Vorläufer für die Synthese von Pflanzenwachstumsregulatoren oder Pestiziden dienen. Seine chemische Struktur ermöglicht die Möglichkeit, Derivate zu erzeugen, die die Aktivität von Pflanzenhormonen beeinflussen und so den Ernteertrag und die Gesundheit beeinflussen können .
Materialwissenschaften
Diese Verbindung könnte eine Rolle in der Materialwissenschaft spielen, insbesondere bei der Synthese neuer polymerer Materialien. Ihre Phenylpropansäurestruktur könnte in Polymere eingebaut werden, um ihre physikalischen Eigenschaften wie thermische Stabilität, Steifigkeit und Löslichkeit zu verändern .
Umweltwissenschaften
This compound: könnte auf ihre Umweltbelastung untersucht werden, insbesondere im Zusammenhang mit dem biologischen Abbau. Die Forschung könnte untersuchen, wie sich diese Verbindung und ihre Derivate unter verschiedenen Umweltbedingungen verhalten, was entscheidend für die Bewertung ihres ökologischen Fußabdrucks ist .
Biochemie
In der Biochemie könnte die Rolle der Verbindung in Stoffwechselwegen untersucht werden. Sie könnte mit Enzymen oder Rezeptoren in Zellen interagieren und biochemische Prozesse beeinflussen. Das Verständnis dieser Wechselwirkungen kann Einblicke in die Zellfunktionen und die Entwicklung biochemischer Assays liefern .
Wirkmechanismus
Target of Action
Similar compounds such as 3-(2,4-dihydroxyphenyl)propanoic acid have been reported to inhibit tyrosinase , an enzyme that plays a crucial role in the production of melanin.
Mode of Action
For instance, 3-(2,4-Dihydroxyphenyl)propanoic acid is known to act as a potent and competitive inhibitor of tyrosinase .
Biochemical Pathways
Based on the known action of similar compounds, it may be involved in the regulation of melanin synthesis, given the potential inhibition of tyrosinase .
Result of Action
Based on the known action of similar compounds, it may lead to a decrease in melanin production due to the potential inhibition of tyrosinase .
Biochemische Analyse
Biochemical Properties
3-(2,4-Dimethylphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of 3-(2,4-Dimethylphenyl)propanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 3-(2,4-Dimethylphenyl)propanoic acid exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,4-Dimethylphenyl)propanoic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-(2,4-Dimethylphenyl)propanoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, threshold effects have been observed where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity.
Metabolic Pathways
3-(2,4-Dimethylphenyl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of aromatic amino acids by interacting with aromatic-amino-acid aminotransferase . This interaction can lead to changes in the levels of specific metabolites, thereby impacting overall metabolic activity.
Transport and Distribution
Within cells and tissues, 3-(2,4-Dimethylphenyl)propanoic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and biochemical activity.
Subcellular Localization
The subcellular localization of 3-(2,4-Dimethylphenyl)propanoic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolic activity.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPUGELUZIPXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397631 | |
| Record name | 3-(2,4-dimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1811-85-4 | |
| Record name | 3-(2,4-dimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-dimethylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



